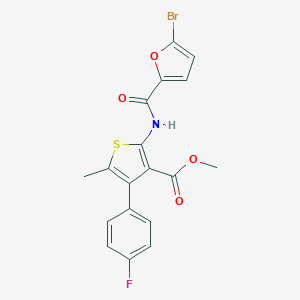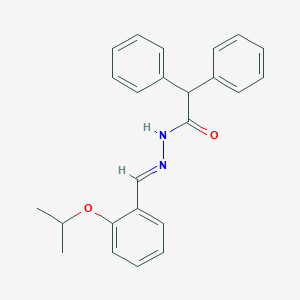
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the individual components. The furan and thiophene rings are synthesized separately and then coupled together using a series of reactions. Common reagents used in these reactions include bromine, fluorine, and methylating agents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form. Safety measures are also crucial in industrial production to handle the potentially hazardous reagents and conditions involved.
化学反应分析
Types of Reactions
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated products, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways and processes, leading to specific outcomes. The exact mechanism of action depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system.
相似化合物的比较
Similar Compounds
- Methyl 2-{[(5-chloro-2-furyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
- Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
Uniqueness
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific combination of functional groups and the presence of both furan and thiophene rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C18H13BrFNO4S |
|---|---|
分子量 |
438.3g/mol |
IUPAC 名称 |
methyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H13BrFNO4S/c1-9-14(10-3-5-11(20)6-4-10)15(18(23)24-2)17(26-9)21-16(22)12-7-8-13(19)25-12/h3-8H,1-2H3,(H,21,22) |
InChI 键 |
MWPGCBBUGJCERY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=C(O2)Br)C(=O)OC)C3=CC=C(C=C3)F |
规范 SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=C(O2)Br)C(=O)OC)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[(4-methoxyanilino)carbonyl]-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B450389.png)
![4-(4-Chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B450390.png)
![Isopropyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450391.png)
![3-methoxy-N'-[1-(4-methoxyphenyl)propylidene]benzohydrazide](/img/structure/B450392.png)
![Methyl 5-[(2,4-dimethylanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450393.png)
![Ethyl 5-isopropyl-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450396.png)
![2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B450397.png)
![Ethyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B450399.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-nitrophenoxy}propanohydrazide](/img/structure/B450402.png)
![Methyl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450404.png)
![2-(4-chlorophenyl)-N-{4-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450407.png)
![5-bromo-N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B450408.png)
![3-chloro-N-{4-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B450409.png)
